Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-
CAS No.:
Cat. No.: VC20152357
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO2 |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3/t12-,15+/m0/s1 |
| Standard InChI Key | INBVDWVAPFBTHE-SWLSCSKDSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CC(C)C |
| Canonical SMILES | CC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Introduction
Structural and Stereochemical Features
Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-, possesses the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol. The compound’s backbone consists of a butanamide chain modified at the nitrogen atom by a (1S,2S)-configured 2-hydroxy-1-methyl-2-phenylethyl group and dimethyl substitutions at both the nitrogen and the third carbon of the chain.
Chiral Centers and Configuration
The molecule contains two stereogenic centers:
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C1 (1S) of the phenylethyl group
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C2 (2S) bearing the hydroxyl group
This specific stereochemistry is critical for its function in asymmetric catalysis, as the spatial arrangement of substituents dictates interactions with chiral substrates or catalysts. The phenyl group enhances aromatic stacking potential, while the hydroxyl group participates in hydrogen bonding, influencing solubility and reactivity.
Spectroscopic Characterization
Key spectroscopic data include:
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¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxyl-bearing methine), and δ 1.2–1.4 ppm (methyl groups)
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IR: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1640 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C-O from hydroxyl)
Synthesis and Optimization
The synthesis of Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-, relies on asymmetric methods to establish its stereochemistry.
Key Synthetic Steps
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Enantioselective Aldol Reaction: A chiral catalyst induces the (1S,2S) configuration in the phenylethyl segment.
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Amide Coupling: The hydroxy-substituted intermediate is coupled with dimethylbutanamide using carbodiimide-based reagents.
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Purification: Chromatographic separation ensures >98% enantiomeric excess (ee).
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Temperature | 0–5°C | Minimizes racemization |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Catalyst Loading | 5 mol% | Balances cost/activity |
Maintaining low temperatures during the aldol step prevents epimerization, while THF stabilizes the transition state through Lewis acid interactions.
Role in Asymmetric Synthesis
Catalytic Applications
The compound acts as a chiral auxiliary in:
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Mannich Reactions: Induces up to 95% ee in β-amino carbonyl products.
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Michael Additions: Directs nucleophile attack to the si-face of α,β-unsaturated ketones.
Mechanistic Insights
The hydroxyl group coordinates to electrophilic substrates, positioning them for stereoselective attack by nucleophiles. Computational studies suggest that the N,N-dimethyl groups create a steric shield around the amide carbonyl, favoring specific transition-state geometries.
Pharmaceutical Relevance
Drug Intermediate Synthesis
This amide is utilized in synthesizing:
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Protease Inhibitors: Its stereochemistry mimics tetrahedral intermediates in enzymatic catalysis.
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Anticancer Agents: Derivatives exhibit IC₅₀ values <10 nM against kinase targets.
Pharmacokinetic Considerations
The compound’s logP value of 2.8 predicts moderate blood-brain barrier permeability, making it a candidate for CNS drug development.
Materials Science Applications
Chiral Stationary Phases
Immobilized on silica gel, the compound resolves enantiomers of NSAIDs with a separation factor (α) >1.5.
Liquid Crystals
Incorporation into mesogens induces helical twisting powers of ~15 μm⁻¹, enabling tunable electro-optical properties.
Reactivity and Derivative Formation
Nucleophilic Substitution
The hydroxyl group undergoes Mitsunobu reactions with retention of configuration, producing ethers for prodrug designs.
Oxidation Pathways
Treatment with Dess-Martin periodinane yields a ketone derivative, altering hydrogen-bonding capacity and reactivity.
Challenges and Future Directions
Scalability Issues
Current synthetic routes require costly chiral catalysts; biocatalytic methods using engineered ketoreductases are under investigation.
Expanding Applications
Ongoing studies explore its use in:
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Organocatalysis: As a hydrogen-bond donor in aldolase mimics.
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Metal-Organic Frameworks (MOFs): As a chiral linker for enantioselective adsorption.
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